7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This tricyclic heterocyclic compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core substituted with methoxy, phenyl, and thiophen-2-yl groups. The phenyl group at position 2 and the thiophene at position 5 contribute to steric and electronic modulation, which may impact biological activity or material properties .
Properties
IUPAC Name |
7-methoxy-2-phenyl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(25-20(15)18)19-11-6-12-26-19/h2-12,17,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROINBPDEQNYHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Cyclization to Form the Oxazine Ring: The intermediate pyrazole is then subjected to cyclization with an ortho-substituted phenol derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of the Methoxy Group: The final step involves the methylation of the hydroxyl group using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and thiophene rings, facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, m-CPBA
Reducing Agents: SnCl₂, H₂ (with a catalyst)
Substitution Reagents: Br₂, H₂SO₄
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Amines from nitro groups.
Substitution Products: Halogenated derivatives or sulfonated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibits potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its diverse biological activity profile suggests it could be a lead compound for new drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Improve thermal stability and intermolecular interactions in materials science applications .
- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., the target compound) exhibit enhanced π-conjugation, relevant for optoelectronic materials .
- Bulkier Substituents : Compounds with 4-chlorobenzyloxy or naphthyl groups show increased molecular rigidity, which may correlate with higher melting points .
Physicochemical Properties
Q & A
Basic Questions
Q. What are the common synthetic routes for 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Pyrazole Formation : Condensation of substituted aldehydes (e.g., thiophen-2-carbaldehyde) with phenylhydrazine derivatives under acidic conditions.
Oxazine Cyclization : Reaction of the pyrazole intermediate with a phenolic component (e.g., 7-methoxy-substituted benzoxazine precursor) using thermal or microwave-assisted methods to enhance efficiency .
- Key Optimization : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to traditional heating .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the pyrazole and oxazine rings, with methoxy protons resonating at δ 3.8–4.0 ppm and thiophen protons at δ 6.9–7.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular weight validation (e.g., [M+H]+ at m/z 417.12) .
- X-ray Crystallography : Resolves stereochemical ambiguity in the fused bicyclic system, with bond angles of 108–112° for the oxazine ring .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Methodological Answer : Initial screens should include:
- Cytotoxicity : MTT assay against HeLa or MCF-7 cell lines (IC50 values < 10 µM suggest antitumor potential) .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR or CDK2) using fluorescence-based assays .
- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays, with selectivity ratios calculated using ELISA .
Advanced Research Questions
Q. How can solvent choice impact the synthesis yield and selectivity of this compound?
- Methodological Answer :
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates, accelerating cyclization (yield: 75–85%) but may increase epimerization risks.
- Protic Solvents (Ethanol, MeOH) : Favor hydrogen-bonding interactions, improving regioselectivity in pyrazole formation but reducing reaction rates .
- Data Table :
| Solvent | Yield (%) | Selectivity (Pyrazole:Oxazine) |
|---|---|---|
| DMF | 82 | 3:1 |
| Ethanol | 68 | 5:1 |
| Toluene | 45 | 2:1 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to exclude batch variability .
- Assay Standardization : Adopt AOAC guidelines (e.g., SMPR 2014.011) for enzymatic assays to ensure reproducibility .
- Meta-Analysis : Compare IC50 values of structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .
Q. How can computational methods predict the compound’s pharmacological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts binding to kinases (e.g., CDK2 with a docking score of −9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- Validation : Correlate computational results with SPR (surface plasmon resonance) data (e.g., KD = 120 nM for EGFR) .
Q. What advanced techniques optimize reaction conditions to minimize by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize temperature (80–120°C), catalyst loading (0.5–2 mol% Pd), and solvent ratios.
- Continuous Flow Reactors : Reduce by-products by 30% through precise control of residence time and mixing .
- Data Table :
| Parameter | Optimal Range | By-Product Reduction (%) |
|---|---|---|
| Temperature | 100°C | 25 |
| Catalyst (Pd) | 1.5 mol% | 40 |
| Solvent (DMF:H2O) | 4:1 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
